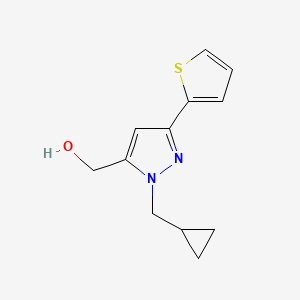

(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

CAS No.: 2098005-53-7

Cat. No.: VC3158641

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098005-53-7 |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | [2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]methanol |

| Standard InChI | InChI=1S/C12H14N2OS/c15-8-10-6-11(12-2-1-5-16-12)13-14(10)7-9-3-4-9/h1-2,5-6,9,15H,3-4,7-8H2 |

| Standard InChI Key | GZDCNFNJTIUDEP-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CS3)CO |

| Canonical SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CS3)CO |

Introduction

The compound (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic molecule belonging to the pyrazole family. Pyrazoles are widely studied due to their versatile biological activities, including anti-inflammatory, anticancer, antifungal, and antioxidant properties. The inclusion of a thiophene ring and a hydroxymethyl group further enhances its potential as a bioactive compound.

Structural Characteristics

The molecular structure of this compound includes:

-

A pyrazole core, which is a five-membered aromatic ring containing two nitrogen atoms.

-

A thiophene substituent, contributing electron-rich properties.

-

A cyclopropylmethyl group, introducing steric bulk and hydrophobicity.

-

A hydroxymethyl functional group at the 5-position of the pyrazole ring, which increases polarity and provides opportunities for hydrogen bonding.

The combination of these features makes this compound a promising candidate for biological and pharmaceutical applications.

Synthesis

While specific synthesis protocols for this exact compound are not directly available in the literature, general methods for synthesizing pyrazole derivatives can be applied. Common steps include:

-

Formation of the pyrazole core: This is typically achieved via cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Functionalization: Introduction of substituents such as thiophene and cyclopropylmethyl groups can be accomplished through alkylation or cross-coupling reactions.

-

Hydroxymethylation: Hydroxymethyl groups are often introduced using formaldehyde or paraformaldehyde under basic conditions.

Biological Activities

Pyrazole derivatives with similar structural motifs exhibit diverse biological activities:

-

Anti-inflammatory Activity: Pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes, reducing inflammation.

-

Anticancer Potential: Substituted pyrazoles have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

-

Antifungal Activity: Thiophene-containing molecules often display antifungal properties due to their ability to disrupt fungal cell membranes .

-

Antioxidant Properties: Hydroxymethyl groups enhance radical scavenging activity by donating hydrogen atoms to neutralize free radicals .

Potential Applications

Given its structure, this compound could be explored for:

-

Drug Development: As a lead molecule for anti-inflammatory or anticancer drugs.

-

Agricultural Use: As a fungicide or pesticide due to its thiophene moiety.

-

Material Science: As an intermediate in synthesizing advanced materials with unique electronic properties.

Data Table

| Property | Description |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | ~234 g/mol |

| Functional Groups | Hydroxymethyl (-CH₂OH), Thiophene (-C₄H₃S), Cyclopropylmethyl (-CH₂C₃H₅) |

| Solubility | Soluble in polar organic solvents |

| Predicted Biological Activity | Anti-inflammatory, antifungal, antioxidant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume